molecular formula C19H28N4O6S B2514129 ethyl 2-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)acetate CAS No. 899949-07-6

ethyl 2-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)acetate

Cat. No. B2514129
CAS RN: 899949-07-6
M. Wt: 440.52
InChI Key: HYAWCISEDXWLIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMCA and has been synthesized using different methods.

Scientific Research Applications

Synthesis of Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate, sharing structural similarity with "ethyl 2-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)acetate", was used in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines. This produced ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and regioselectivity, indicating the potential utility of similar compounds in synthesizing complex organic structures (Zhu et al., 2003).

Formation and Structure Analysis

The condensation of aminoguanidine hydrochloride and ethyl acetoacetate, a compound similar to "ethyl 2-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)acetate", resulted in various compounds depending on the base type used. This demonstrates the compound's potential to form diverse chemical structures and underscores the importance of base selection in chemical reactions (Erkin & Krutikov, 2009).

Synthesis of Benzazepine and Indole Carboxylates

Methyl 2-Amino-3H-1-benzazepine-4-carboxylates and 2-(Cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates were synthesized using a compound structurally similar to "ethyl 2-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)acetate", highlighting the compound's potential in synthesizing a variety of organic molecules (Lim et al., 2007).

properties

IUPAC Name

ethyl 2-[[2-[(4-methylphenyl)sulfonyl-(4-methylpiperazine-1-carbonyl)amino]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O6S/c1-4-29-18(25)13-20-17(24)14-23(19(26)22-11-9-21(3)10-12-22)30(27,28)16-7-5-15(2)6-8-16/h5-8H,4,9-14H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAWCISEDXWLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN(C(=O)N1CCN(CC1)C)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)acetate

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